molecular formula C18H11F4NO2 B2900958 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1023496-63-0

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2900958
CAS No.: 1023496-63-0
M. Wt: 349.285
InChI Key: LVDRMYBJIFUYIL-UHFFFAOYSA-N
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Description

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group and an indane-1,3-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)aniline and indane-1,3-dione.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-5-(trifluoromethyl)aniline and indane-1,3-dione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like aluminum chloride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties such as increased stability and resistance to degradation, which are valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is unique due to its combination of a fluorinated phenyl group and an indane-1,3-dione moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[N-[2-fluoro-5-(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c1-9(15-16(24)11-4-2-3-5-12(11)17(15)25)23-14-8-10(18(20,21)22)6-7-13(14)19/h2-8,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILJOASYHQWXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C=CC(=C1)C(F)(F)F)F)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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